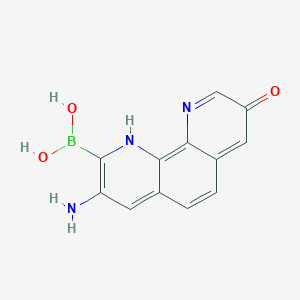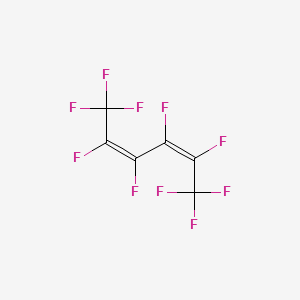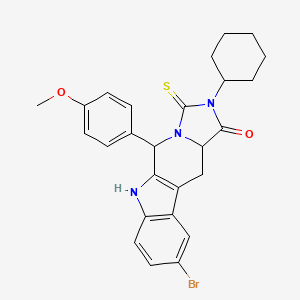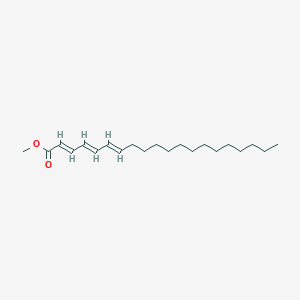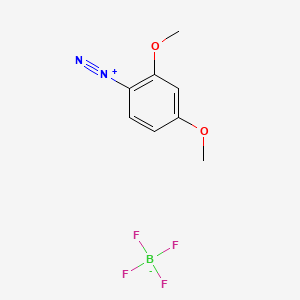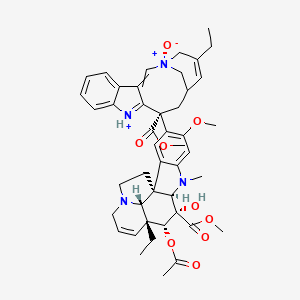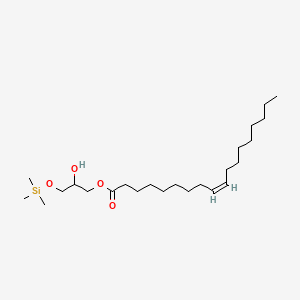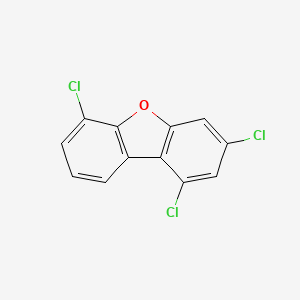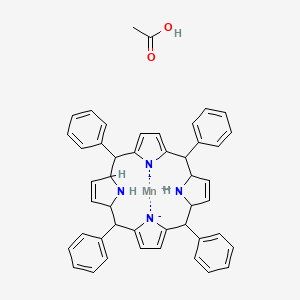
Manganese(III)meso-tetraphenylporphineacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manganese(III)meso-tetraphenylporphineacetate is a coordination compound that features a manganese ion coordinated to a tetraphenylporphyrin ligand and an acetate group. This compound is known for its distinctive green to black powder appearance and has a molecular formula of C46H31MnN4O2 . It is primarily used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Manganese(III)meso-tetraphenylporphineacetate typically involves the reaction of manganese(III) acetate with meso-tetraphenylporphyrin. The reaction is carried out under controlled conditions to ensure the proper coordination of the manganese ion with the porphyrin ligand. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the process may require heating to facilitate the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced in bulk quantities by chemical manufacturers. These manufacturers follow stringent quality control measures to ensure the purity and consistency of the compound. The production process may involve scaling up the laboratory synthesis methods and optimizing reaction conditions for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Manganese(III)meso-tetraphenylporphineacetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the manganese ion, which can participate in redox processes.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under ambient conditions, although some may require specific temperatures or pressures to proceed efficiently .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield manganese(IV) or manganese(V) species, while reduction reactions may produce manganese(II) complexes .
Applications De Recherche Scientifique
Manganese(III)meso-tetraphenylporphineacetate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Manganese(III)meso-tetraphenylporphineacetate involves the coordination of the manganese ion with the tetraphenylporphyrin ligand, which stabilizes the manganese in its +3 oxidation state. The compound can participate in redox reactions, where the manganese ion undergoes changes in its oxidation state. These redox processes are crucial for the compound’s catalytic activity and its ability to mimic enzyme functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Manganese(III)acetate: Similar in its manganese content but lacks the tetraphenylporphyrin ligand, resulting in different chemical properties and applications.
Iron(III)meso-tetraphenylporphineacetate: Contains iron instead of manganese, leading to variations in redox behavior and catalytic activity.
Cobalt(III)meso-tetraphenylporphineacetate:
Uniqueness
Manganese(III)meso-tetraphenylporphineacetate is unique due to its specific coordination environment, which imparts distinct redox properties and catalytic capabilities. The presence of the tetraphenylporphyrin ligand enhances its stability and allows it to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C46H42MnN4O2 |
|---|---|
Poids moléculaire |
737.8 g/mol |
Nom IUPAC |
acetic acid;manganese(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide |
InChI |
InChI=1S/C44H38N4.C2H4O2.Mn/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;1-2(3)4;/h1-28,33,35,38,40-45,48H;1H3,(H,3,4);/q-2;;+2 |
Clé InChI |
ZYNOQRXXLXUIGG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1=CC=C(C=C1)C2C3C=CC(N3)C(C4=CC=C([N-]4)C(C5C=CC(N5)C(C6=CC=C2[N-]6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9.[Mn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


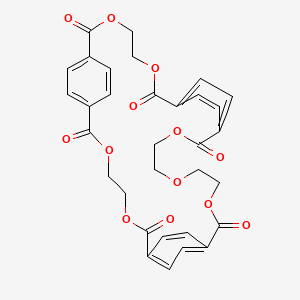
![(2S)-2-[(1S,3S,4R)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl]propanal](/img/structure/B13409381.png)
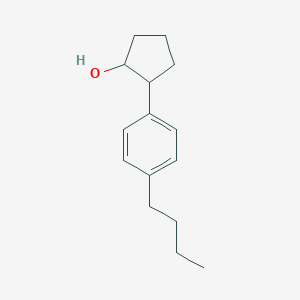
![N-(1-azabicyclo[2.2.2]octan-4-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide](/img/structure/B13409396.png)

